molecular formula C42H54Br2N2S5 B15197978 9,14-bis[5-bromo-4-(2-butyloctyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene CAS No. 2433725-51-8

9,14-bis[5-bromo-4-(2-butyloctyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

Cat. No.: B15197978
CAS No.: 2433725-51-8
M. Wt: 907.0 g/mol
InChI Key: LRYLVBFSNDXVDD-UHFFFAOYSA-N
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Description

This compound is a highly complex heterocyclic system featuring a fused tetracyclic core (4,10,13-trithia-3,5-diazatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadecahexaene) substituted at positions 9 and 14 with 5-bromo-4-(2-butyloctyl)thiophen-2-yl groups. Key structural attributes include:

  • Thiophene substituents: Bromine at position 5 introduces electronegativity and steric bulk, while the 2-butyloctyl chain enhances lipophilicity and solubility in nonpolar solvents.
  • Core framework: The trithia-diazatetracyclic system combines sulfur and nitrogen atoms, likely enabling redox activity and π-conjugation, which are critical for applications in materials science or catalysis .

Properties

CAS No.

2433725-51-8

Molecular Formula

C42H54Br2N2S5

Molecular Weight

907.0 g/mol

IUPAC Name

9,14-bis[5-bromo-4-(2-butyloctyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

InChI

InChI=1S/C42H54Br2N2S5/c1-5-9-13-15-19-27(17-11-7-3)21-29-23-33(49-41(29)43)35-25-31-37-38(46-51-45-37)32-26-36(48-40(32)39(31)47-35)34-24-30(42(44)50-34)22-28(18-12-8-4)20-16-14-10-6-2/h23-28H,5-22H2,1-4H3

InChI Key

LRYLVBFSNDXVDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)CC1=C(SC(=C1)C2=CC3=C(S2)C4=C(C=C(S4)C5=CC(=C(S5)Br)CC(CCCC)CCCCCC)C6=NSN=C36)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetracyclic Dithia-Aza Systems

  • Compound A: 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (from ) Substituents: A 4-methoxyphenyl group instead of bromothiophene. Applications: Compound A’s lack of long alkyl chains may limit its solubility in organic solvents compared to the target compound .
  • Compound B : 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (from )

    • Substituents : A polar 4-hydroxyphenyl group.
    • Impact : The hydroxyl group increases hydrogen-bonding capacity, favoring crystallinity, whereas the target compound’s alkyl chains may promote amorphous solid formation .

Imidazolone Derivatives

  • Compound C: 5-(4-Chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one (from ) Core structure: A simpler imidazolone ring vs. the tetracyclic system. Functional groups: Chlorine and toluidine substituents vs. bromothiophene and alkyl chains.

Data Table: Structural and Functional Comparison

Property Target Compound Compound A () Compound C ()
Core structure 4,10,13-Trithia-3,5-diazatetracyclic 3,7-Dithia-5-azatetracyclic Imidazolone
Key substituents 5-Bromo-4-(2-butyloctyl)thiophen-2-yl 4-Methoxyphenyl 4-Chlorobenzylidene, p-tolyl
Electronic effects Electron-withdrawing (Br), lipophilic (alkyl) Electron-donating (OMe) Electron-withdrawing (Cl)
Synthetic method Likely multi-step alkylation/bromination Not specified Reflux in glacial acetic acid
Potential applications Organic electronics, catalysis Unreported Bioactive molecules

Research Findings and Implications

  • Electronic properties : The bromothiophene groups in the target compound likely enhance charge transport in organic semiconductors, whereas Compound A’s methoxy group would hinder this due to electron donation .
  • Solubility: The 2-butyloctyl chain improves solubility in nonpolar media, a trait absent in Compounds A and B, which may require polar solvents .
  • Crystallography : The target compound’s structural complexity may necessitate advanced refinement tools like SHELXL for crystallographic analysis, as described in .

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